Benz(e)aceanthrylene

Carcinogenesis Tumor Initiation In Vivo Toxicology

Benz[e]aceanthrylene (B[e]A) solves the critical research problem of uncontrolled variables introduced when generic PAH mixtures or incorrect isomers are substituted in non-bay-region carcinogenesis studies. Its unique cyclopenta-ring fusion dictates a distinct metabolic activation route via epoxidation, enabling isomer-specific DNA adduct analysis that is impossible with B[j]A or B[l]A. • In vivo tumor-initiating potency equivalent to benzo[a]pyrene, enabling direct comparative carcinogenicity studies. • Isotope-labeled analog (13C2,d2) available for precise LC-MS/MS quantification in complex matrices. • Supplied with full analytical characterization for reproducible SAR and biomarker research.

Molecular Formula C20H12
Molecular Weight 252.3 g/mol
CAS No. 199-54-2
Cat. No. B094657
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenz(e)aceanthrylene
CAS199-54-2
Synonymsbenz(e)aceanthrylene
Molecular FormulaC20H12
Molecular Weight252.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C3C=CC4=C3C2=CC5=CC=CC=C45
InChIInChI=1S/C20H12/c1-4-8-17-13(5-1)11-15-9-10-18-16-7-3-2-6-14(16)12-19(17)20(15)18/h1-12H
InChIKeyYPMKRLARTMANBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benz(e)aceanthrylene: Mutagenesis & Carcinogenesis Research


Benz(e)aceanthrylene (B[e]A) is a cyclopenta-fused polycyclic aromatic hydrocarbon (CP-PAH) with the molecular formula C20H12 [1]. It is an isomer of benz[a]anthracene, characterized by an unsaturated cyclopenta-ring fused to the tetracyclic aromatic core . This structural modification profoundly influences its biological activity, making B[e]A a key compound for investigating non-bay-region carcinogenesis mechanisms. It is a recognized environmental pollutant found in combustion-derived particulate matter . Its primary research value lies in its role as a model compound for studying the metabolic activation and genotoxicity pathways of CP-PAHs, particularly those that deviate from the classic bay-region diol-epoxide theory established for compounds like benzo[a]pyrene .

Benz(e)aceanthrylene: Why Substitution Fails


Cyclopenta-fused PAHs like Benz(e)aceanthrylene cannot be substituted by other benz[a]anthracene isomers or even structurally similar CP-PAHs due to extreme, quantifiable differences in biological potency, metabolic pathway, and mechanism of activation [1]. The position of the cyclopenta-ring fusion dictates the molecule's shape, which directly influences its ability to be metabolically activated by cytochrome P450 enzymes and its subsequent DNA binding and mutagenic potential . Studies show that a simple isomeric shift from the 'e' to the 'j' or 'l' ring fusion position results in orders of magnitude differences in mammalian cell transforming activity and in vivo tumor-initiating potency [2]. Using a generic PAH mixture or a different CP-PAH isomer would introduce uncontrolled variables, invalidating research on specific carcinogenic pathways, biomarker development (e.g., for environmental exposure assessment), or the structure-activity relationship (SAR) of non-bay-region carcinogens.

Benz(e)aceanthrylene Quantitative Differentiation Evidence


In Vivo Tumor Initiation vs. Benzo[a]pyrene

In a direct head-to-head comparison, Benz(e)aceanthrylene (B[e]A) exhibited mouse skin tumor-initiating activity that was approximately equivalent to that of the potent carcinogen benzo[a]pyrene (B[a]P) in the SENCAR mouse model [1]. Both compounds induced papilloma formation within the dose range of 50–1000 nmol/mouse. This establishes B[e]A as a non-bay-region PAH with in vivo tumorigenic potency comparable to the gold-standard bay-region carcinogen B[a]P.

Carcinogenesis Tumor Initiation In Vivo Toxicology

Morphological Transformation vs. Benz[j]aceanthrylene

In a study comparing all four cyclopenta-fused isomers of benz[a]anthracene, Benz(e)aceanthrylene (B[e]A) demonstrated significantly lower morphological transforming activity in C3H10T1/2CL8 mouse embryo fibroblasts compared to its most potent isomer, Benz[j]aceanthrylene (B[j]A) [1]. B[e]A induced transformation in 58% of dishes at a concentration of 10 µg/mL, whereas B[j]A achieved 94% transformation at a 10-fold lower concentration (1.0 µg/mL). This positions B[e]A as an intermediate potency compound within this isomeric series.

Genetic Toxicology Cell Transformation Structure-Activity Relationship

Ames Mutagenicity vs. Benz[k]acephenanthrylene

In a direct comparative study of four cyclopenta-fused isomers using the Ames Salmonella/microsome assay, Benz(e)aceanthrylene (B[e]A) was found to be significantly more mutagenic than its isomer Benz[k]acephenanthrylene (B[k]A) [1]. The study also highlighted that B[e]A, along with B[j]A and B[l]A, required significantly less microsomal protein (Aroclor 1254-induced rat liver S9) for maximal mutation response compared to B[k]A and B[a]P. This suggests a distinct, more efficient metabolic activation pathway, likely involving the cyclopenta-ring epoxidation.

Mutagenesis Ames Test Metabolic Activation

In Vivo Tumor Initiation vs. Cyclopenta[cd]pyrene

The tumor-initiating activity of Benz(e)aceanthrylene (B[e]A) was compared to that of another cyclopenta-fused PAH, cyclopenta[cd]pyrene (CPP), a common air pollutant [1]. While B[e]A had activity approximately equivalent to benzo[a]pyrene (B[a]P), CPP was characterized as a weak mouse skin tumor initiator. This positions B[e]A as a much more potent in vivo carcinogen than the structurally related environmental PAH, CPP.

Environmental Carcinogenesis Comparative Toxicology Air Pollution

Benz(e)aceanthrylene High-Value Research Applications


Non-Bay-Region PAH Carcinogenesis Mechanisms

This is the primary and highest-value application for Benz(e)aceanthrylene. As a potent, non-bay-region PAH with in vivo tumor-initiating activity equivalent to benzo[a]pyrene [1], it serves as a critical model compound for elucidating carcinogenic pathways that deviate from the classic bay-region diol-epoxide mechanism. Its metabolic activation, likely via epoxidation of its cyclopenta-ring, represents a distinct pathway [2]. Research using B[e]A is essential for understanding the health risks posed by an entire class of environmentally abundant cyclopenta-fused PAHs for which B[e]A is a key representative .

Environmental Biomonitoring via DNA Adduct Analysis

B[e]A's role in forming stable, carcinogenic DNA adducts makes it a vital analytical standard for environmental health studies [1]. It has been identified in urban air particulate matter [2]. Its use as an analytical reference standard is essential for developing and validating LC-MS/MS or GC-MS methods to detect and quantify B[e]A-derived adducts in human lung tissue or other biological samples. This allows researchers to differentiate exposure to and impact from potent CP-PAHs like B[e]A from other PAH sources.

SAR Studies of Cyclopenta-Fused PAHs

B[e]A is an indispensable component of any systematic study on CP-PAH SAR [1]. The data clearly shows that even minor changes in the position of the cyclopenta-ring fusion result in dramatic changes in biological potency and metabolic fate. B[e]A occupies a specific 'intermediate' potency niche relative to other isomers [2]. Its inclusion in a panel of isomers is necessary to map the molecular determinants of carcinogenicity, including the roles of molecular shape (e.g., planarity), electronic structure, and site-specific metabolism in dictating genotoxic outcomes.

Isomer-Specific Methods with Isotope-Labeled Standards

The availability of stable isotope-labeled analogs, such as Benz[e]aceanthrylene-13C2,d2 [1], directly enables the development of precise, isomer-specific quantification methods. Given the vastly different potencies of CP-PAH isomers, an analytical method that cannot distinguish B[e]A from B[j]A or B[l]A would provide a meaningless assessment of environmental or biological risk. The labeled standard serves as an ideal internal standard for isotope dilution mass spectrometry, ensuring high accuracy in complex environmental and biological matrices where these isomers co-occur.

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